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Introduction
H-Abu-OH, chemically known as 2-aminobutanoic acid, is a non-proteinogenic α-amino acid. It

is also referred to by various synonyms, including α-aminobutyric acid, homoalanine, and

butyrine. As an analog of alanine with an ethyl side chain, H-Abu-OH exists as two

enantiomers: L-2-aminobutanoic acid (also referred to as (S)-2-aminobutanoic acid) and D-2-

aminobutanoic acid (also referred to as (R)-2-aminobutanoic acid). This guide provides a

comprehensive overview of its chemical structure, physicochemical properties, synthesis,

analytical methods, and its role in biological systems, with a focus on its impact on macrophage

signaling and its function as a substrate in non-ribosomal peptide synthesis.

Chemical Structure and Physicochemical Properties
The chemical structure of 2-aminobutanoic acid consists of a four-carbon chain with an amino

group and a carboxylic acid group attached to the alpha-carbon (C2).

Chemical Structure:

Physicochemical Properties
The physicochemical properties of the racemic mixture and the individual enantiomers of 2-

aminobutanoic acid are summarized in the tables below. These properties are crucial for
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understanding its behavior in biological systems and for the development of analytical and

synthetic protocols.

Table 1: General Physicochemical Properties of 2-Aminobutanoic Acid[1][2][3][4][5][6]

Property Value

Molecular Formula C4H9NO2

Molecular Weight 103.12 g/mol

Appearance White solid/crystalline powder

Melting Point ~300-305 °C

Boiling Point ~215.2 °C (Predicted)

Water Solubility 143.8 g/L at 25 °C (L-isomer)

logP -2.3 to -3.17 (Predicted/Experimental)

pKa (Carboxyl) ~2.55-2.62

pKa (Amino) ~9.53-9.60

Table 2: Enantiomer-Specific Properties of 2-Aminobutanoic Acid[6][7]

Property L-2-Aminobutanoic Acid D-2-Aminobutanoic Acid

CAS Number 1492-24-6 2623-91-8

Optical Rotation [α]D +20° (c=1 in 6N HCl) -21° (c=11 in 6N HCl)

Table 3: Spectroscopic Data for 2-Aminobutanoic Acid[1][3]
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Spectroscopy Data

¹H NMR (D₂O)
δ ~0.98 (t, 3H, CH₃), ~1.90 (m, 2H, CH₂), ~3.71

(t, 1H, α-CH)

¹³C NMR (D₂O)
δ ~9.43 (CH₃), ~24.53 (CH₂), ~56.70 (α-CH),

~175.61 (COOH)

Mass Spectrometry (ESI-MS) [M+H]⁺ = 104.0711

Experimental Protocols
Synthesis of Racemic 2-Aminobutanoic Acid via
Strecker Synthesis[8][9][10][11]
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes.

Materials:

Propanal (Propionaldehyde)

Ammonium chloride (NH₄Cl)

Potassium cyanide (KCN)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Diethyl ether

Water

Procedure:

Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water and

add propanal. Stir the mixture to form the corresponding imine in situ.
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α-Aminonitrile Formation: Slowly add an aqueous solution of potassium cyanide to the

reaction mixture. The cyanide ion will attack the imine to form 2-aminobutanenitrile. The

reaction is typically carried out at room temperature and may be stirred for several hours.

Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the

mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

Work-up and Isolation: After cooling, neutralize the reaction mixture with a sodium hydroxide

solution to the isoelectric point of 2-aminobutanoic acid (around pH 6). The crude amino acid

will precipitate. The precipitate can be collected by filtration, washed with cold water and

diethyl ether, and then recrystallized from a water/ethanol mixture to yield pure racemic 2-

aminobutanoic acid.

Chiral Resolution of 2-Aminobutanoic Acid Enantiomers
by HPLC[12][13][14][15]
High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common

method for separating enantiomers.

Materials:

Racemic 2-aminobutanoic acid

Chiral HPLC column (e.g., CROWNPAK CR(+))

Perchloric acid solution (0.05%) as the mobile phase

HPLC system with UV or other suitable detector

Procedure:

Sample Preparation: Prepare a standard solution of racemic 2-aminobutanoic acid in the

mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm

syringe filter before injection.

HPLC Conditions:
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Column: CROWNPAK CR(+)

Mobile Phase: 0.05% Perchloric acid in water

Flow Rate: 0.3 mL/min

Column Temperature: 15 °C

Detection: UV at 200 nm

Injection Volume: 10 µL

Data Analysis: The two enantiomers will elute at different retention times. The peak areas

can be used to determine the enantiomeric excess (ee%) of a sample.

Nitric Oxide Production Assay in Macrophages[16][17]
[18][19][20]
This assay measures the production of nitric oxide (NO) by macrophages, which is an indicator

of their inflammatory activation state. NO is unstable, so its stable metabolite, nitrite (NO₂⁻), is

measured using the Griess reagent.

Materials:

RAW 264.7 macrophage cell line

Lipopolysaccharide (LPS)

H-Abu-OH (L- or D-enantiomer)

DMEM cell culture medium

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride

in 2.5% phosphoric acid)

Sodium nitrite (NaNO₂) standard solution

96-well plates
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Procedure:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum

and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow

them to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of H-Abu-OH for 1 hour. Then,

stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO

production. Include control wells with untreated cells and cells treated with LPS only.

Nitrite Measurement: After the incubation period, collect 100 µL of the cell culture

supernatant from each well. Add 100 µL of the Griess reagent to each supernatant sample in

a new 96-well plate.

Data Analysis: Incubate the plate at room temperature for 10 minutes. Measure the

absorbance at 540 nm using a microplate reader. The concentration of nitrite in the samples

is determined by comparison with a standard curve generated using known concentrations of

sodium nitrite.

Biological Activity and Signaling Pathways
Modulation of Macrophage Activation and Nitric Oxide
Synthesis
Recent studies have shown that α-aminobutyric acid (AABA), another name for H-Abu-OH,

can modulate the inflammatory response of macrophages. In lipopolysaccharide (LPS)-

stimulated macrophages, which are a model for the pro-inflammatory M1 phenotype, AABA has

been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and

consequently reduce the production of nitric oxide (NO).

The proposed mechanism does not involve the direct inhibition of the canonical NF-κB or

MAPK signaling pathways, which are typically activated by LPS. Instead, AABA appears to

induce metabolic reprogramming within the macrophages. This includes promoting oxidative

phosphorylation and the metabolism of glutamine and arginine, while inhibiting glycolysis.

Furthermore, AABA has been shown to increase the expression of the methyltransferase

EZH2, leading to an enrichment of the repressive H3K27me3 epigenetic mark at the promoter
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regions of M1-associated inflammatory genes, including Nos2 (the gene encoding iNOS). This

epigenetic modification contributes to the suppression of their transcription.
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H-Abu-OH's modulation of macrophage activation.

Role in Non-Ribosomal Peptide Synthesis (NRPS)
H-Abu-OH is a known substrate for non-ribosomal peptide synthetases (NRPSs). These are

large multi-enzyme complexes found in bacteria and fungi that synthesize a wide variety of

peptides with diverse biological activities, including antibiotics, siderophores, and

immunosuppressants.

The general workflow for the incorporation of an amino acid like H-Abu-OH into a non-

ribosomal peptide is as follows:

Adenylation (A) domain: The A-domain selects a specific amino acid (in this case, H-Abu-
OH) and activates it by converting it to an aminoacyl adenylate using ATP.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then

transferred to the phosphopantetheinyl arm of the T-domain, forming a thioester bond.
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Condensation (C) domain: The C-domain catalyzes the formation of a peptide bond between

the amino acid on the T-domain of one module and the growing peptide chain attached to the

T-domain of the preceding module.
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Incorporation of H-Abu-OH in NRPS.

Potential as a GABA Analogue
Due to its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory

neurotransmitter in the central nervous system, H-Abu-OH is hypothesized to have the

potential to interact with GABA receptors. However, direct evidence of binding and functional

modulation of GABA receptors by H-Abu-OH is currently limited. Further research, including

binding assays and electrophysiological studies, is required to elucidate its potential role as a

GABA analogue.

Conclusion
H-Abu-OH is a versatile non-proteinogenic amino acid with significant potential in various

research and development areas. Its ability to modulate macrophage function through

metabolic and epigenetic pathways highlights its potential as a lead compound for the

development of anti-inflammatory agents. Furthermore, its role as a building block in non-

ribosomal peptide synthesis opens up avenues for the discovery and engineering of novel

bioactive peptides. The detailed protocols and compiled data in this guide serve as a valuable

resource for scientists and researchers working with H-Abu-OH and related compounds.

Future investigations into its potential as a GABA analogue are warranted to fully explore its

pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1674651?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Alpha-Aminobutyric-Acid
https://www.hmdb.ca/metabolites/HMDB0000452
https://www.hmdb.ca/metabolites/HMDB0000452
https://pubchem.ncbi.nlm.nih.gov/compound/D-Alpha-aminobutyric-acid
https://pubchem.ncbi.nlm.nih.gov/compound/D-Alpha-aminobutyric-acid
https://foodb.ca/compounds/FDB004023
https://en.wikipedia.org/wiki/%CE%91-Aminobutyric_acid
https://www.chemimpex.com/products/00806
https://www.chemimpex.com/products/38836
https://www.benchchem.com/product/b1674651#h-abu-oh-chemical-structure-and-properties
https://www.benchchem.com/product/b1674651#h-abu-oh-chemical-structure-and-properties
https://www.benchchem.com/product/b1674651#h-abu-oh-chemical-structure-and-properties
https://www.benchchem.com/product/b1674651#h-abu-oh-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674651?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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